Amorolfine hydrochloride
Overview
Description
Amorolfine hydrochloride is a morpholine antifungal drug . It inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Synthesis Analysis
Amorolfine hydrochloride affects fungal sterol synthesis pathways by inhibiting the fungal enzymes D14 reductase and D7-D8 isomerase . This leads to the depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Molecular Structure Analysis
The molecular formula of Amorolfine hydrochloride is C21H36ClNO . It has an exact mass of 317.27 and a molecular weight of 317.510 .
Chemical Reactions Analysis
Amorolfine hydrochloride is a compound with fungicide activity based on the dual inhibition of growth of the fungal cell membrane, the biosynthesis and accumulation of sterols, and the reduction of ergosterol .
Physical And Chemical Properties Analysis
Amorolfine hydrochloride has a molecular formula of C21H36ClNO and a molecular weight of 354.0 g/mol . It is a hydrochloride and a morpholine antifungal drug .
Scientific Research Applications
Treatment of Onychomycosis and Dermatomycoses : Amorolfine is effective in treating mild onychomycosis (fungal nail infections) and superficial dermatomycoses (skin fungal infections). It may also benefit patients with severe infections (Haria & Bryson, 1995).
Activity Against Pythium Insidiosum : In vitro studies show that Amorolfine hydrochloride has anti-Pythium insidiosum activity, suggesting its potential use in treating cutaneous and subcutaneous forms of pythiosis (Ianiski et al., 2020).
Effect on Trichophyton Mentagrophytes : Amorolfine induces morphological changes in Trichophyton mentagrophytes hyphal cells, leading to growth inhibition and cell death. This effect varies with drug concentration and treatment duration (Nishiyama et al., 1992).
Penetration and Effectiveness in Human Nails : Its hydrophilic pathway, pH, pKa value, and lipophilic properties make Amorolfine suitable for penetrating human nails and effectively treating onychomycosis (Neubert et al., 2006).
Topical Drug Tolerance : As a topical drug, Amorolfine is well-tolerated for treating fungal nail infections, with minor adverse events reported (Romita et al., 2019).
Broad Spectrum Antifungal Agent : It has a broad spectrum against various pathogenic fungi, showing promise in treating different skin diseases (Li et al., 2004).
Topical Application and Distribution in Rats : When applied topically to rat skin, Amorolfine hydrochloride shows high levels of radioactivity in the liver, spleen, and pancreas, with minimal excretion in urine and feces within 7 days (Komuro et al., 1994).
Superior Cure Rates in Onychomycosis Treatment : Its sublimation properties may explain the superior clinical and mycological cure rates of Amorolfine nail lacquer compared to other topical products for onychomycosis (Jäckel et al., 2006).
Potential in Pharmaceutical and Cosmetic Products : It's effective against superficial fungal infections like trichophytosis and vaginal candidosis, suggesting potential use in pharmaceutical and cosmetic products (Polak, 1992).
Enhanced Nail Permeation : Combining it with enhancers in polymeric nail lacquers can improve its accumulation and permeation through the human nail plate, increasing treatment efficacy (Šveikauskaitė et al., 2019).
Safety And Hazards
Amorolfine hydrochloride is harmful if swallowed and causes skin and eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Future Directions
properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-KUZYQSSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229217 | |
Record name | Amorolfine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amorolfine hydrochloride | |
CAS RN |
78613-38-4 | |
Record name | Amorolfine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amorolfine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amorolfine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOROLFINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOROLFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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